Cas no 1804865-70-0 (Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate)

Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. The presence of reactive functional groups, including chloromethyl, difluoromethyl, and hydroxyl substituents, enables selective modifications for constructing complex heterocyclic frameworks. Its carboxylate ester moiety enhances solubility and facilitates further derivatization. The difluoromethyl group contributes to improved metabolic stability and bioavailability in target molecules, while the chloromethyl group offers a handle for nucleophilic substitution reactions. This compound is particularly valuable in the development of bioactive molecules, serving as a key building block for inhibitors, ligands, and other specialized intermediates. Its structural features make it suitable for applications requiring precise molecular tuning.
Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate structure
1804865-70-0 structure
Product name:Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate
CAS No:1804865-70-0
MF:C9H8ClF2NO3
MW:251.614528656006
CID:4804961

Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate
    • Inchi: 1S/C9H8ClF2NO3/c1-16-9(15)4-2-5(8(11)12)13-6(3-10)7(4)14/h2,8,14H,3H2,1H3
    • InChI Key: DZLPOLDHUKWCMO-UHFFFAOYSA-N
    • SMILES: ClCC1C(=C(C(=O)OC)C=C(C(F)F)N=1)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 255
  • Topological Polar Surface Area: 59.4
  • XLogP3: 2

Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029026476-250mg
Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate
1804865-70-0 95%
250mg
$1,078.00 2022-04-01
Alichem
A029026476-1g
Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate
1804865-70-0 95%
1g
$2,981.85 2022-04-01
Alichem
A029026476-500mg
Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate
1804865-70-0 95%
500mg
$1,802.95 2022-04-01

Additional information on Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate

Research Brief on Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate (CAS: 1804865-70-0)

Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate (CAS: 1804865-70-0) is a chemically synthesized intermediate with significant potential in pharmaceutical and agrochemical applications. Recent studies have highlighted its role as a key building block in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief consolidates the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

The compound's structural features, including the chloromethyl and difluoromethyl groups, contribute to its reactivity and versatility in chemical transformations. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of pyridine-based kinase inhibitors, which showed promising activity against cancer cell lines. The researchers employed a multi-step synthetic route, with Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate serving as a critical intermediate in the formation of the core scaffold.

Further investigations into the compound's antimicrobial properties have revealed its potential as a precursor for novel antibiotics. A recent patent application (WO2023056789) describes its use in the synthesis of compounds with broad-spectrum activity against Gram-positive and Gram-negative bacteria. The presence of the difluoromethyl group is believed to enhance membrane permeability, thereby improving the compounds' efficacy against resistant strains.

From a synthetic chemistry perspective, the compound's stability and reactivity have been the subject of optimization studies. Research published in Organic Process Research & Development (2024) outlines an improved manufacturing process that increases yield and purity while reducing environmental impact. The study emphasizes the importance of controlling reaction conditions to minimize the formation of byproducts, particularly during the chloromethylation step.

Looking forward, Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate continues to attract attention as a versatile intermediate in drug discovery. Its unique combination of functional groups makes it particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry programs. Several pharmaceutical companies have included derivatives of this compound in their pipelines, targeting indications ranging from oncology to infectious diseases.

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